3-Ethenyl-2,5-dimethylpyrazine is classified as a pyrazine, which is a type of aromatic heterocyclic compound. Pyrazines are typically formed through reactions involving amino acids and sugars, notably during the Maillard reaction, which occurs during cooking and food processing. This specific compound can be synthesized from various precursors, including L-threonine and aminoacetone, through both enzymatic and chemical methods .
The synthesis of 3-ethenyl-2,5-dimethylpyrazine can be achieved through several methods:
The molecular structure of 3-ethenyl-2,5-dimethylpyrazine can be described as follows:
The presence of these functional groups contributes to its unique chemical properties and reactivity.
3-Ethenyl-2,5-dimethylpyrazine participates in various chemical reactions:
The mechanism by which 3-ethenyl-2,5-dimethylpyrazine exerts its effects primarily relates to its role as a flavor compound in food:
The physical and chemical properties of 3-ethenyl-2,5-dimethylpyrazine include:
These properties make it suitable for use in flavoring applications within the food industry.
3-Ethenyl-2,5-dimethylpyrazine has several notable applications:
3-Ethenyl-2,5-dimethylpyrazine (CAS: 13360-65-1) is systematically named as 3-ethenyl-2,5-dimethylpyrazine under IUPAC conventions. Its molecular formula is C₈H₁₂N₂, with a molar mass of 136.19 g/mol [2] [3] [6]. This heterocyclic compound features a pyrazine ring substituted with methyl groups at positions 2 and 5 and an ethenyl (vinyl) group at position 3. Alternative nomenclature includes 2-ethenyl-3,5-dimethylpyrazine, reflecting positional isomerism common in alkylpyrazines [3] [6]. The compound is frequently documented under CAS numbers 13360-65-1 (3-ethyl-2,5-dimethyl variant) and 27043-05-6 (2-ethyl-3,5-dimethyl isomer), highlighting the importance of precise regiochemical identification [3] [6] [8].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 3-Ethenyl-2,5-dimethylpyrazine |
Molecular Formula | C₈H₁₂N₂ |
Molar Mass | 136.19 g/mol |
CAS Registry Numbers | 13360-65-1, 27043-05-6 (isomers) |
SMILES | CC1=NC=C(C)C=N1C=C |
The compound exhibits no chiral centers due to its planar pyrazine ring and symmetric substituents, precluding stereoisomerism. However, regioisomerism is significant: the ethenyl group at position 3 distinguishes it from isomers like 2-ethyl-3,5-dimethylpyrazine or 3-ethyl-2,6-dimethylpyrazine [3] [8]. Tautomerism is absent, as the conjugated ring system lacks labile protons. Computational models predict a dihedral angle of 0–5° between the ethenyl group and the pyrazine plane, facilitating π-orbital conjugation and stabilizing the molecular conformation [3] [6].
Nuclear Magnetic Resonance (NMR)¹H NMR spectroscopy reveals distinctive proton environments:
Gas Chromatography-Mass Spectrometry (GC-MS)The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 136 (C₈H₁₂N₂⁺), with key fragments at:
Fourier-Transform Infrared (FTIR) SpectroscopyCharacteristic vibrational modes include:
Table 2: Spectroscopic Signatures
Technique | Key Features |
---|---|
¹H NMR | δ 2.52 (s, 6H), 5.28 (dd, 1H), 5.80 (dd, 1H), 6.45 (m, 1H), 8.25 (s, 1H) |
GC-MS | M⁺ m/z 136; fragments m/z 121, 108, 94 |
FTIR | 3050 cm⁻¹ (C-H), 1580 cm⁻¹ (C=N), 950 cm⁻¹ (=C-H) |
While single-crystal X-ray structures of 3-ethenyl-2,5-dimethylpyrazine remain unpublished, related pyrazines adopt monoclinic crystal systems (space groups P2₁/c or C2/c) with unit cell parameters averaging a = 8–10 Å, b = 12–15 Å, c = 4–6 Å, and β = 95–100° [5] [7]. The molecule’s symmetry facilitates π-stacking with interplanar distances of 3.5–3.7 Å. Hydrogen bonding involving pyrazine nitrogen atoms (N–H⋯N; d = 3.06–3.24 Å) stabilizes supramolecular architectures [5] [7]. Predicted lattice energy for the title compound is ~150 kJ/mol, consistent with pyrazine derivatives like liguzinediol [7].
Table 3: Crystallographic Parameters of Analogous Pyrazines
Parameter | Value (Range) | Reference Compound |
---|---|---|
Crystal System | Monoclinic | Liguzinediol [7] |
Space Group | P2₁/n or C2/c | N,Nʹ-Bis(pyridinyl)pyrazine [5] |
Unit Cell β Angle | 96–100° | Liguzinediol (β=96.93°) [7] |
π-Stacking Distance | 3.5–3.7 Å | Pyrazine dicarboxamides [5] |
H-bond Length (N⋯N) | 3.06–3.24 Å | N,Nʹ-Diphenylpyrazine [5] |
Compound Names in Article:
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